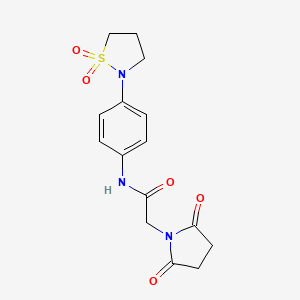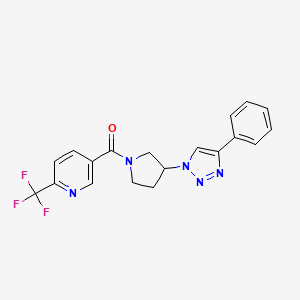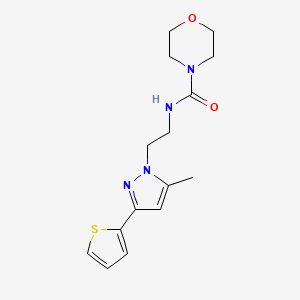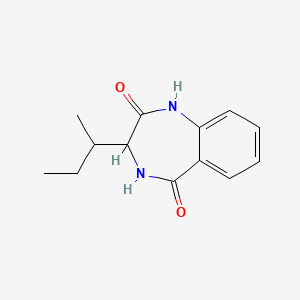
2-Chloro-1-ethenyl-3,4-dimethoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-ethenyl-3,4-dimethoxybenzene is a chemical compound with the CAS Number: 1339650-73-5 . It has a molecular weight of 198.65 . The IUPAC name for this compound is 2-chloro-3,4-dimethoxy-1-vinylbenzene .
Molecular Structure Analysis
The InChI code for 2-Chloro-1-ethenyl-3,4-dimethoxybenzene is 1S/C10H11ClO2/c1-4-7-5-6-8(12-2)10(13-3)9(7)11/h4-6H,1H2,2-3H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
2-Chloro-1-ethenyl-3,4-dimethoxybenzene is a liquid at room temperature . The compound should be stored at temperatures below -10 degrees Celsius .科学的研究の応用
Oxidation and Catalysis
One key area of interest is the oxidation processes involving 2-Chloro-1-ethenyl-3,4-dimethoxybenzene. For example, it has been found that 2-Chloro-1,4-dimethoxybenzene (a closely related compound) undergoes oxidation by lignin peroxidase (LiP), forming various products including 2-chloro-1,4-benzoquinone and dimers through the intermediacy of a cation radical. This process highlights the compound's role in oxidative enzymatic reactions, suggesting potential applications in bioremediation and synthetic chemistry (Teunissen et al., 1998).
Furthermore, 2-Chloro-1,4-Dimethoxybenzene has been identified as a novel catalytic cofactor superior to veratryl alcohol in the oxidation of anisyl alcohol by lignin peroxidase, indicating its efficiency in catalyzing specific biochemical reactions (Teunissen & Field, 1998).
Electrochemical Studies
Electrochemical reduction studies involving compounds structurally related to 2-Chloro-1-ethenyl-3,4-dimethoxybenzene, such as methoxychlor, have been conducted to understand their reduction behavior. These studies are crucial for applications in environmental chemistry, particularly in the degradation of persistent organic pollutants (McGuire & Peters, 2016).
Synthetic Chemistry
In synthetic chemistry, the acetylation of dimethoxybenzenes has been explored, with acidic zeolites catalyzing the formation of dimethoxyacetophenones. This research underscores the compound's utility as a building block in organic synthesis, enabling the production of a variety of chemically significant derivatives (Moreau, Finiels, & Meric, 2000).
Additionally, phase transfer Pd(0) catalyzed polymerization reactions involving derivatives of dimethoxybenzene demonstrate the compound's potential in polymer science, contributing to the development of new materials with specific properties (Pugh & Percec, 1990).
Safety and Hazards
The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
作用機序
Target of Action
It is known that the compound can cause specific target organ toxicity, particularly affecting the respiratory system .
Mode of Action
It is likely to interact with its targets through electrophilic aromatic substitution, a common reaction mechanism for benzene derivatives . This process involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by the removal of a proton, yielding a substituted benzene ring .
Biochemical Pathways
Given its potential impact on the respiratory system , it may influence pathways related to respiratory function and cellular respiration.
Result of Action
Its potential toxicity to specific organs, particularly the respiratory system , suggests that it may induce cellular changes or damage in these areas.
特性
IUPAC Name |
2-chloro-1-ethenyl-3,4-dimethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-4-7-5-6-8(12-2)10(13-3)9(7)11/h4-6H,1H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIVXVFMXJNWRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=C)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-methylphenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2987186.png)
![1,3-Dihydrospiro[indole-2,4'-piperidine] dihydrochloride](/img/structure/B2987187.png)







![3-ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea hydrochloride](/img/structure/B2987197.png)
![2-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-1,3-benzoxazole](/img/structure/B2987200.png)

